molecular formula C12H14N2O5S B2702757 2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid CAS No. 1306870-88-1

2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid

Cat. No.: B2702757
CAS No.: 1306870-88-1
M. Wt: 298.31
InChI Key: CFQHITSWHRZXEX-UHFFFAOYSA-N
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Description

2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid is a complex organic compound with the molecular formula C12H14N2O5S and a molecular weight of 298.31. This compound features a benzoic acid moiety linked to a tetrahydrothiophene ring, which is further substituted with a carbamoyl group. The presence of the sulfone group (1,1-dioxide) in the tetrahydrothiophene ring adds to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.

Chemical Reactions Analysis

2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. The benzoic acid moiety may also contribute to its binding affinity to certain receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar compounds to 2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid include:

    2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid: Shares the tetrahydrothiophene ring with a sulfone group but differs in the attached functional groups.

    N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also feature the 1,1-dioxidotetrahydrothiophene moiety but are used as potassium channel activators.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c15-11(16)9-3-1-2-4-10(9)14-12(17)13-8-5-6-20(18,19)7-8/h1-4,8H,5-7H2,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQHITSWHRZXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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